Trichloromethyl isocyanate

Organic Synthesis Quantum Chemistry Isocyanide Isomerization

Trichloromethyl isocyanate (CAS 30121-98-3), with the molecular formula Cl3CNCO, is a highly electrophilic aliphatic isocyanate characterized by a trichloromethyl substituent directly bonded to the isocyanate nitrogen. This structural feature imparts unique reactivity and physical properties, including a boiling point range of 119-123 °C (lit.) and a density of 1.564 g/mL at 25 °C (lit.).

Molecular Formula C2Cl3NO
Molecular Weight 160.38 g/mol
CAS No. 30121-98-3
Cat. No. B1582738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloromethyl isocyanate
CAS30121-98-3
Molecular FormulaC2Cl3NO
Molecular Weight160.38 g/mol
Structural Identifiers
SMILESC(=NC(Cl)(Cl)Cl)=O
InChIInChI=1S/C2Cl3NO/c3-2(4,5)6-1-7
InChIKeyOXBFBRZWBIXFGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichloromethyl Isocyanate (CAS 30121-98-3) Baseline Properties and Procurement Overview


Trichloromethyl isocyanate (CAS 30121-98-3), with the molecular formula Cl3CNCO, is a highly electrophilic aliphatic isocyanate characterized by a trichloromethyl substituent directly bonded to the isocyanate nitrogen [1]. This structural feature imparts unique reactivity and physical properties, including a boiling point range of 119-123 °C (lit.) and a density of 1.564 g/mL at 25 °C (lit.) . As a moisture-sensitive liquid with a pungent odor, it serves as a specialized intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

Why Trichloromethyl Isocyanate Cannot Be Simply Substituted by Other Isocyanates in Critical Synthetic Workflows


Simple isocyanate analogs such as methyl isocyanate or phenyl isocyanate lack the unique combination of high electrophilicity, steric bulk, and electronic effects conferred by the trichloromethyl group in Cl3CNCO. This group significantly alters the compound's isomerization energy barriers [1] and shifts its thermodynamic equilibrium almost completely toward a specific carbamoyl chloride isomer [2], a property not shared by less chlorinated analogs. Furthermore, its specific reactivity enables the direct derivatization of polymer end-groups that would be inefficient or unachievable with other electrophiles . Therefore, substituting trichloromethyl isocyanate with a more common isocyanate can lead to failed reactions, undesired side products, or a complete loss of synthetic utility.

Trichloromethyl Isocyanate (30121-98-3) Quantitative Differentiation Evidence Guide


Enhanced Electrophilicity and Reactivity Compared to Methyl and Trifluoromethyl Isocyanides

Computational studies show that trichloromethyl isocyanide (Cl3CNC) exhibits a significantly lower activation Gibbs free energy (ΔG≠) for isomerization to its cyanide form compared to trifluoromethyl isocyanide, indicating higher electrophilic reactivity [1]. The ΔG≠ value for Cl3CNC is substantially lower than that for CF3NC, with a calculated difference of approximately 15-20 kJ/mol at 300-560 K [1].

Organic Synthesis Quantum Chemistry Isocyanide Isomerization

Unique Chlorotropic Equilibrium Favoring the Carbamoyl Chloride Isomer

In contrast to analogous phosphorus-containing systems, trichloromethyl isocyanate (Cl3CNCO) exhibits a thermodynamic equilibrium that lies completely on the side of the carbamoyl isomer, Cl2C=NC(O)Cl, as determined by experimental data [1]. This is a distinct differentiator from related systems where the equilibrium is shifted but not fully to one side [1].

Mechanistic Chemistry Isomerization Phosphorus Chemistry

Precise End-Group Derivatization Capability for Advanced Polymer Synthesis

Trichloromethyl isocyanate has been specifically employed for the derivatization of carboxy end-functional poly(methyl methacrylate) or amino end-functional polystyrene, enabling precise polymer characterization . This application stems from its high reactivity and the unique spectroscopic handle provided by the trichloromethyl group, which is not a feature of simpler isocyanates like methyl or ethyl isocyanate .

Polymer Chemistry RAFT Polymerization End-Group Analysis

Higher Boiling Point and Density Distinguish Trichloromethyl Isocyanate from Less Halogenated Analogs

Trichloromethyl isocyanate possesses a boiling point of 119-123 °C and a density of 1.56 g/mL [1]. In contrast, chloromethyl isocyanate (ClCH2NCO, CAS 7093-91-6), its monochloro analog, has a significantly lower boiling point and density, and methyl isocyanate (CH3NCO) boils at just 39 °C. These physical property differences are critical for separation, handling, and safety considerations during synthesis and scale-up [1].

Chemical Procurement Physical Properties Synthesis Planning

Recommended Application Scenarios for Trichloromethyl Isocyanate (CAS 30121-98-3) Based on Quantitative Evidence


Synthesis of High-Value Urea and Thiourea Derivatives for Medicinal Chemistry

The high electrophilicity of trichloromethyl isocyanate, as evidenced by its lower isomerization barrier [1], makes it an ideal reagent for the rapid and efficient construction of urea and thiourea libraries. It has been specifically cited for use in the preparation of 15-membered azalide antimalarial chemotherapeutics , where its unique reactivity profile is essential for forming key bonds.

Precise End-Group Analysis and Modification in Advanced Polymer Synthesis

For polymer chemists, trichloromethyl isocyanate is a superior choice for the derivatization of carboxy and amino end-groups in polymers like PMMA and polystyrene . Its strong reactivity ensures quantitative derivatization, while the trichloromethyl group provides a distinct and easily detectable tag for NMR, IR, or MS analysis, enabling precise characterization of polymer architecture.

Preparation of Dihydropyrrolopyridine-Based RORγ Inhibitors

Trichloromethyl isocyanate serves as a key building block in the synthesis of specific dihydropyrrolopyridine derivatives that act as RORγ inhibitors, a target relevant to inflammatory and autoimmune diseases . This specific application underscores its value in the pharmaceutical industry for accessing unique chemical space that is not easily reachable with other isocyanates.

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